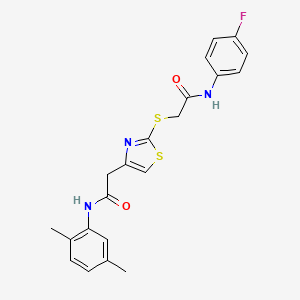

![molecular formula C10H15Cl2N3O B2363230 (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride CAS No. 1349700-01-1](/img/structure/B2363230.png)

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Pyridine and pyrrolidine rings can participate in various chemical reactions. For example, pyridine can act as a base, nucleophile, or ligand in various reactions . Pyrrolidine can undergo reactions typical of secondary amines .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride: has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. Some specific applications include:

- ASK1 Inhibition : The compound’s triazole-attached pyridyl urea moiety has been investigated as a potential inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 plays a crucial role in cell signaling pathways related to inflammation, oxidative stress, and apoptosis. Inhibiting ASK1 could have therapeutic implications for conditions such as neurodegenerative diseases, cancer, and cardiovascular disorders.

Coordination Chemistry

The incorporation of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride into coordination frameworks has been explored. For instance:

- Redox State Manipulation : The compound’s tris(4-(pyridin-4-yl)phenyl)amine ligand facilitates redox state switching in copper(I) coordination frameworks . Such materials could find applications in molecular electronics, catalysis, and energy storage.

Photophysics and Luminescence

The photophysical behavior of related organic molecules sheds light on their potential applications:

- Fluorescence and Phosphorescence : Investigations into 3-(pyridin-2-yl)triimidazotriazine (TT-Py) revealed excitation-dependent fluorescence and phosphorescence. Understanding these properties can guide the design of luminescent materials for displays, sensors, and optoelectronics .

Organic Synthesis

The compound’s unique structure allows for diverse synthetic pathways:

- Metal- and Column-Free Synthesis : Researchers have developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. This method relies on metal- and column-free one-pot ammonolysis, enabling efficient conversion of various substrates . Such synthetic strategies are valuable in organic chemistry.

Computational Chemistry

Understanding the compound’s reactivity involves computational studies:

- Mechanistic Insights : Theoretical DFT computational studies have provided insights into the mechanism of its synthesis . These computational approaches help validate experimental observations and guide further research.

Propiedades

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSOMXVCEGTNLX-WWPIYYJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)